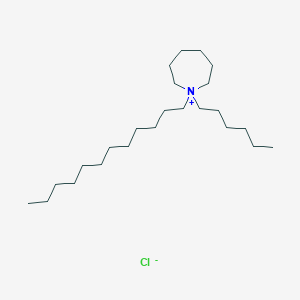
1-Dodecyl-1-hexylazepan-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1-hexylazepan-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as an antimicrobial agent. This compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-hexylazepan-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecylazepane with 1-hexyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-1-hexylazepan-1-ium chloride primarily undergoes substitution reactions due to the presence of the chloride ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium compounds, while oxidation reactions can produce various oxidized derivatives.
Applications De Recherche Scientifique
1-Dodecyl-1-hexylazepan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound’s antimicrobial properties make it useful in studying microbial cell membrane disruption and in developing antimicrobial agents.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Industry: The compound is used in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-dodecyl-1-hexylazepan-1-ium chloride involves its interaction with microbial cell membranes. The long alkyl chains insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This disruption is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane.
Comparaison Avec Des Composés Similaires
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Hexadecyl-1-methylpiperidinium chloride
- 1-Dodecyl-1-methylazepan-1-ium chloride
Comparison: 1-Dodecyl-1-hexylazepan-1-ium chloride is unique due to its specific alkyl chain lengths, which contribute to its distinct surfactant properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and solubility, making it suitable for specific applications where these properties are critical.
Propriétés
Numéro CAS |
105361-13-5 |
|---|---|
Formule moléculaire |
C24H50ClN |
Poids moléculaire |
388.1 g/mol |
Nom IUPAC |
1-dodecyl-1-hexylazepan-1-ium;chloride |
InChI |
InChI=1S/C24H50N.ClH/c1-3-5-7-9-10-11-12-13-14-18-22-25(21-17-8-6-4-2)23-19-15-16-20-24-25;/h3-24H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MPHGEZJENWQPOC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1(CCCCCC1)CCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

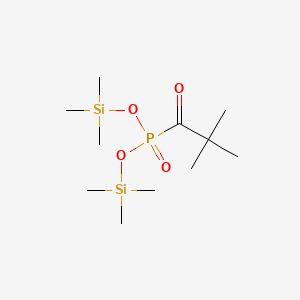
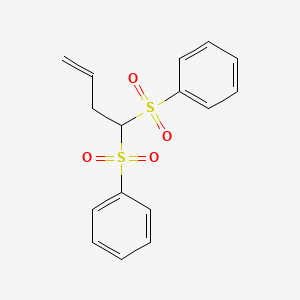
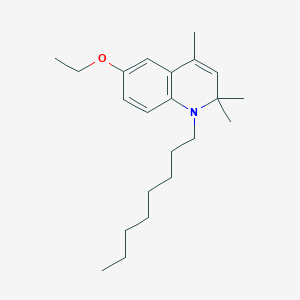
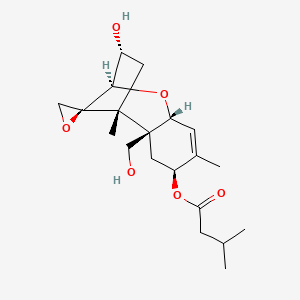
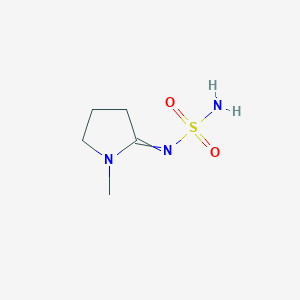



![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
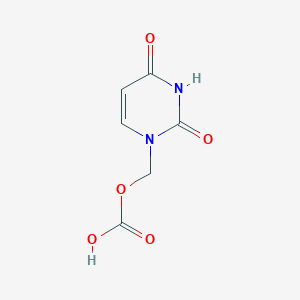
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

